Cas no 2034288-01-0 (3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one)

3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one
- 3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one
- AKOS026696731
- 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- 3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one
- 2034288-01-0
- F6554-0776
-
- Inchi: 1S/C19H19N3O3/c1-21-10-8-16(20-21)14-6-4-9-22(12-14)18(23)15-11-13-5-2-3-7-17(13)25-19(15)24/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3
- InChI Key: CBCYPVRXYWWOOO-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)OC2C=CC=CC=2C=1)N1CCCC(C2C=CN(C)N=2)C1
Computed Properties
- Exact Mass: 337.14264148g/mol
- Monoisotopic Mass: 337.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4Ų
3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-0776-3mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-100mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-5μmol |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-4mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-40mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-75mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-2μmol |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-15mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-5mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6554-0776-30mg |
3-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-2H-chromen-2-one |
2034288-01-0 | 30mg |
$119.0 | 2023-09-08 |
3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one Related Literature
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one
Comprehensive Overview of 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one (CAS No. 2034288-01-0)
The compound 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one (CAS No. 2034288-01-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound features a unique combination of a piperidine ring, a 1-methyl-1H-pyrazole moiety, and a coumarin (2H-chromen-2-one) scaffold, making it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a modulator of biological targets, given its hybrid structure that combines features of known pharmacophores.
In recent years, the demand for novel heterocyclic compounds like 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one has surged, driven by the need for innovative therapeutics in areas such as oncology, neurology, and inflammation. The coumarin derivatives, in particular, have been extensively studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The incorporation of the piperidine and pyrazole rings into the coumarin framework enhances the molecule's ability to interact with enzymes and receptors, potentially leading to improved efficacy and selectivity.
One of the most frequently searched questions in the scientific community revolves around the synthetic routes for 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one. The synthesis typically involves multi-step reactions, including the condensation of appropriately substituted piperidine and pyrazole precursors with a coumarin backbone. Researchers often employ advanced techniques such as microwave-assisted synthesis or catalysis to optimize yields and reduce reaction times. The compound's CAS No. 2034288-01-0 serves as a critical identifier for sourcing and regulatory compliance, ensuring accurate communication across global research and development platforms.
The pharmacological potential of 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one is a hot topic in contemporary drug discovery. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases or G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways. Given the rising interest in targeted therapies and personalized medicine, this molecule's ability to selectively modulate disease-relevant proteins could position it as a valuable tool for preclinical research. Additionally, its hybrid structure aligns with the growing trend of designing multi-functional drugs that address complex diseases like cancer and neurodegenerative disorders.
From a structural perspective, the 1-methyl-1H-pyrazole moiety in 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one contributes to its metabolic stability and bioavailability, addressing common challenges in drug development. The piperidine ring, a ubiquitous feature in pharmaceuticals, enhances the molecule's solubility and binding affinity, while the coumarin core provides a rigid framework that can be further derivatized for structure-activity relationship (SAR) studies. This versatility makes the compound a focal point for medicinal chemists exploring new chemical entities (NCEs) with improved therapeutic profiles.
In the context of green chemistry and sustainable drug development, researchers are also investigating eco-friendly synthetic approaches for 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one. The use of biodegradable catalysts, solvent-free reactions, and energy-efficient protocols aligns with global initiatives to reduce the environmental impact of pharmaceutical manufacturing. This aspect resonates with the increasing consumer and regulatory demand for sustainable pharmaceuticals, a trend reflected in recent search engine queries and academic discussions.
Another area of interest is the computational modeling and in silico analysis of 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one. Advanced molecular docking and dynamics simulations are being employed to predict its interactions with biological targets, accelerating the identification of potential therapeutic applications. These computational tools, combined with high-throughput screening, are revolutionizing the early stages of drug discovery, reducing costs, and shortening development timelines. The compound's CAS No. 2034288-01-0 is often referenced in these studies to ensure reproducibility and data integrity.
In summary, 3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one (CAS No. 2034288-01-0) represents a compelling example of modern medicinal chemistry innovation. Its unique structural features, coupled with its potential biological activities, make it a subject of ongoing research and development. As the scientific community continues to explore its applications, this compound may pave the way for new therapeutic strategies, addressing unmet medical needs and advancing the frontiers of drug discovery.
2034288-01-0 (3-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl-2H-chromen-2-one) Related Products
- 705269-96-1(3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid)
- 2387596-14-5(4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid)
- 1016703-63-1(1-[(3-nitrophenyl)methyl]-1,4-diazepane)
- 905761-24-2(3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)urea)
- 2034261-23-7(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 946251-50-9(3-4-(3-methoxyphenyl)-5-(3-methylbutyl)sulfanyl-4H-1,2,4-triazol-3-yl-1H-indole)
- 890095-99-5(N'-1'-(1,3-Benzodioxol-5-yl)ethanediamide)
- 1807256-05-8(3-Cyano-5-methoxy-4-methylphenylacetic acid)
- 338452-90-7(N-(2-chloropyridin-4-yl)pivalamide)
- 60079-22-3(β-Aspartylaspartic acid)




